6-Chloro-2-(chloromethyl)benzo[d]thiazole
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Overview
Description
6-Chloro-2-(chloromethyl)-1,3-benzothiazole is an organic compound with the molecular formula C8H5Cl2NS It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole typically involves the chlorination of 2-methylbenzothiazole. One common method is as follows:
Starting Material: 2-Methylbenzothiazole
Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2)
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Procedure: Chlorine gas is bubbled through a solution of 2-methylbenzothiazole in the solvent until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(chloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group (-CH2Cl) is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group (-CH3).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Benzothiazole sulfoxides or sulfones.
Reduction: 2-Methylbenzothiazole.
Scientific Research Applications
6-Chloro-2-(chloromethyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes.
Industrial Chemistry: It is employed as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-4-phenylquinazoline
- 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline
Comparison
6-Chloro-2-(chloromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYCZZEUDPRAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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